DPPH Radical Scavenging: 6-Bromo Substitution Reduces Antioxidant Potency by ~8-Fold vs. Des-Bromo Analog
In a comparative study of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, compound 3b, which incorporates the 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, exhibited dramatically reduced DPPH free radical scavenging activity (IC50 = 1.520 ± 0.039 mM; equivalent to 0.161 ± 0.016 mg/mL) compared to the des-bromo analog 3a (IC50 = 0.191 ± 0.011 mM; equivalent to 0.068 ± 0.004 mg/mL), representing an approximately 8-fold decrease in potency [1]. This demonstrates that the 6-bromo substituent is not a neutral replacement at this position but profoundly modulates the electron-donating capacity of the quinazolinone scaffold relevant to radical stabilization.
| Evidence Dimension | DPPH free radical scavenging potency (IC50) |
|---|---|
| Target Compound Data | Compound 3b (6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one core): IC50 = 1.520 ± 0.039 mM (0.161 ± 0.016 mg/mL) |
| Comparator Or Baseline | Compound 3a (des-bromo analog, 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core): IC50 = 0.191 ± 0.011 mM (0.068 ± 0.004 mg/mL). Positive control BHT: IC50 = 0.245 ± 0.0257 mM |
| Quantified Difference | ~8-fold reduction in potency (1.520 / 0.191 ≈ 7.96). Compound 3a is 1.28-fold more potent than BHT; compound 3b is 6.2-fold less potent than BHT |
| Conditions | DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) free radical scavenging assay, half-maximal inhibitory concentration (IC50) determination, in vitro. |
Why This Matters
This data proves that the 6-bromo substituent is functionally consequential, enabling researchers to select either enhanced or attenuated antioxidant activity depending on experimental objectives—a choice unavailable with the non-brominated core alone.
- [1] El-Sayed, N. N. E.; et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Pharmaceuticals 2023, 16 (10), 1392. Table 1, compounds 3a vs. 3b. View Source
